![molecular formula C25H16ClF2N5O2 B2661446 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide CAS No. 1089278-50-1](/img/structure/B2661446.png)

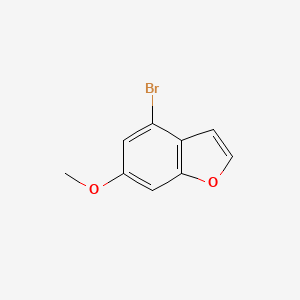

5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Übersicht

Beschreibung

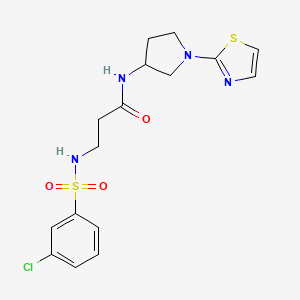

The compound “5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring and an imidazo[1,2-a]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several different types of functional groups and rings. These include a pyrimidine ring, an imidazo[1,2-a]pyridine ring, a benzamide group, and a methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the overall shape of the molecule, and the presence of any charged groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Researchers have explored the synthesis of imidazo[1,2-a]pyridines and related compounds, revealing their potential as antiulcer agents and in the treatment of congestive heart failure. For instance, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents, demonstrating their cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity (Starrett et al., 1989). Additionally, Spitzer et al. (1988) synthesized a series of imidazo[4,5-b]- and -[4,5-c]pyridine analogues, with some demonstrating potent inotropic activity, highlighting the influence of nitrogen position on their potency (Spitzer et al., 1988).

Antineoplastic Activity

The development of compounds for cancer treatment has also been a significant area of research. Abdel-Hafez (2007) reported on the antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some showing promising activity against cancer cell lines (Abdel-Hafez, 2007).

Optical Properties and Sensing Applications

The optical properties of imidazo[1,2-a]pyridine derivatives have been investigated, with some compounds showing potential as fluorescent sensors. For example, Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterizing their absorption and fluorescence spectra and demonstrating a significant Stokes' shift, which could be tuned based on the substituent in position 3 (Volpi et al., 2017).

Chemical Detoxification Applications

The utility of imidazo[1,2-a]pyridine and pyrimidine derivatives in chemical detoxification has also been explored. Sharma et al. (2018) synthesized selenoester derivatives that could potentially be used in the treatment of mercury(II) chloride-induced toxicity, indicating a new avenue for environmental detoxification applications (Sharma et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClF2N5O2/c1-35-19-9-8-14(13-15(19)24(34)32-22-16(27)5-4-6-17(22)28)21-23(18-10-11-29-25(26)30-18)33-12-3-2-7-20(33)31-21/h2-13H,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBBNQATOALHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=NC(=NC=C4)Cl)C(=O)NC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClF2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)

![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)

![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)

![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)

![5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B2661384.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)